
N-(3-methoxyphenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-propoxybenzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPBA belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(3-methoxyphenyl)-3-propoxybenzamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methoxyphenyl)-3-propoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
Biochemical and physiological effects:
N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-methoxyphenyl)-3-propoxybenzamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxyphenyl)-3-propoxybenzamide in lab experiments is its relatively low toxicity. N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to be well-tolerated in animal models, with few side effects. However, one limitation of using N-(3-methoxyphenyl)-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(3-methoxyphenyl)-3-propoxybenzamide. One area of interest is the potential use of N-(3-methoxyphenyl)-3-propoxybenzamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-methoxyphenyl)-3-propoxybenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide and its potential applications in treating other diseases such as cancer and inflammatory disorders.
In conclusion, N-(3-methoxyphenyl)-3-propoxybenzamide is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable tool for studying a variety of diseases. With further research, N-(3-methoxyphenyl)-3-propoxybenzamide may prove to be a valuable therapeutic agent for a number of conditions.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-propoxybenzamide involves the reaction between 3-methoxyaniline and 3-propoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-3-propoxybenzamide in its pure form.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-10-21-16-9-4-6-13(11-16)17(19)18-14-7-5-8-15(12-14)20-2/h4-9,11-12H,3,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVTDSNUHFZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

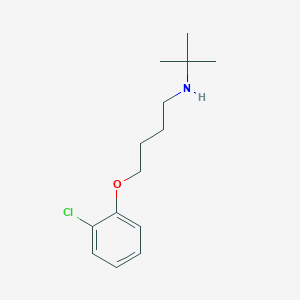

![1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B4978265.png)
![N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4978279.png)
![17-isobutyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
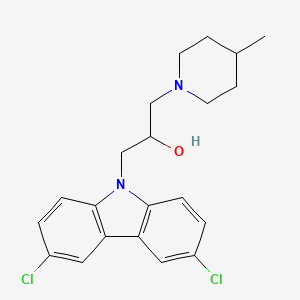

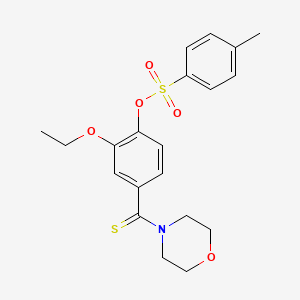
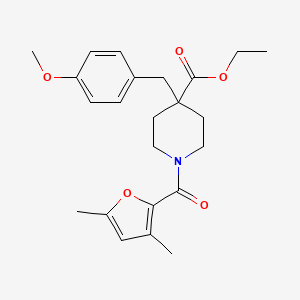
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
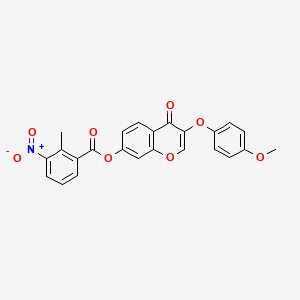
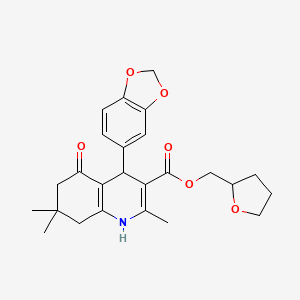
![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)